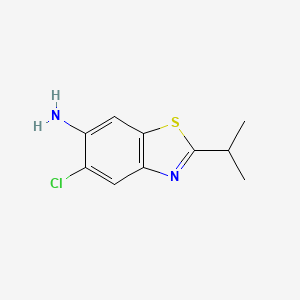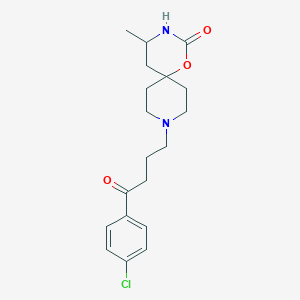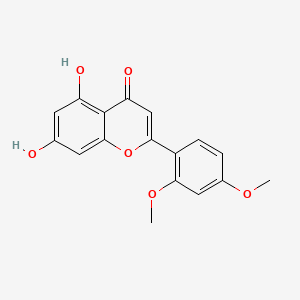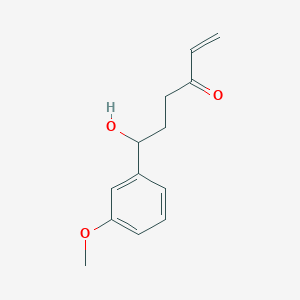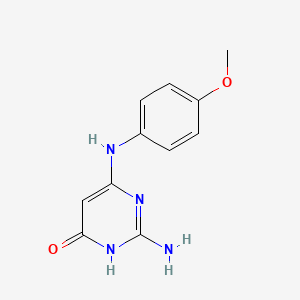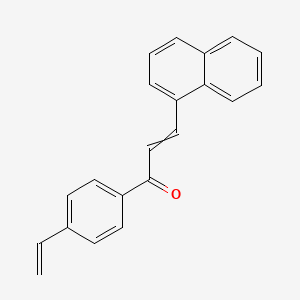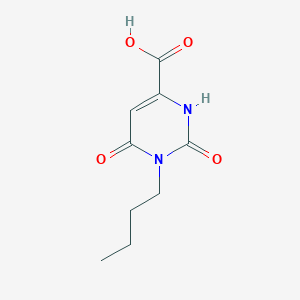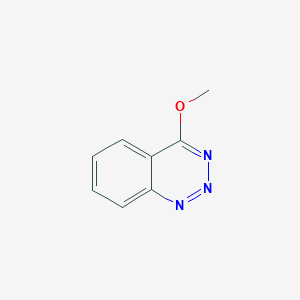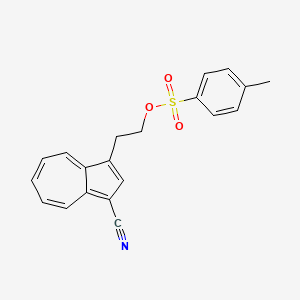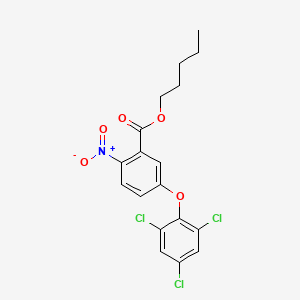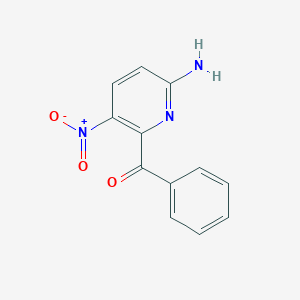
Mercury;xenon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury-xenon compounds are unique chemical entities that combine the properties of mercury and xenon These compounds are notable for their unusual bonding and reactivity, given that both mercury and xenon are typically considered to be relatively inert
準備方法
The synthesis of mercury-xenon compounds typically involves the reaction of mercury with xenon in the presence of a strong oxidizing agent One common method involves the use of xenon difluoride (XeF₂) as the oxidizing agent The reaction is carried out under controlled conditions, often at low temperatures and high pressures, to facilitate the formation of the desired compound
化学反応の分析
Mercury-xenon compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluorine, chlorine, and other halogens. For example, the reaction of a mercury-xenon compound with fluorine can produce xenon hexafluoride (XeF₆) and mercury fluoride (HgF₂). These reactions typically require specific conditions, such as high temperatures or the presence of a catalyst, to proceed efficiently.
科学的研究の応用
Mercury-xenon compounds have several scientific research applications, particularly in the fields of chemistry and materials science. They are used as model systems to study the bonding and reactivity of noble gas compounds. In addition, these compounds have potential applications in the development of new materials with unique properties, such as high-density storage media and advanced optical devices. In the field of medicine, mercury-xenon compounds are being investigated for their potential use in diagnostic imaging and as therapeutic agents.
作用機序
The mechanism of action of mercury-xenon compounds involves the interaction of mercury and xenon atoms with various molecular targets. These interactions can result in the formation of stable complexes with unique electronic and structural properties. The exact pathways and molecular targets involved in these interactions are still being studied, but it is believed that the high electronegativity of xenon and the ability of mercury to form strong bonds with other elements play a key role in the compound’s reactivity.
類似化合物との比較
Mercury-xenon compounds can be compared to other noble gas compounds, such as xenon fluorides and xenon oxides. These compounds share some similarities in terms of their reactivity and bonding, but mercury-xenon compounds are unique in their ability to combine the properties of both mercury and xenon. Similar compounds include xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆), which are well-known for their strong oxidizing properties and ability to form stable complexes with other elements .
特性
CAS番号 |
56451-21-9 |
|---|---|
分子式 |
HgXe |
分子量 |
331.88 g/mol |
IUPAC名 |
mercury;xenon |
InChI |
InChI=1S/Hg.Xe |
InChIキー |
VSQYNPJPULBZKU-UHFFFAOYSA-N |
正規SMILES |
[Xe].[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


